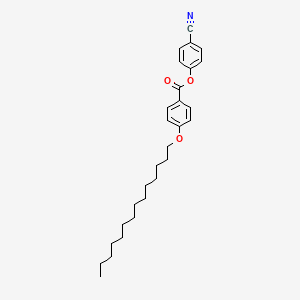
4-Cyanophenyl 4-(tetradecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-(tetradecyloxy)benzoate is a chemical compound with the molecular formula C28H37NO3. It is a member of the phenyl benzoate derivatives, which are known for their liquid crystalline properties. This compound is particularly interesting due to its unique structural features, which include a cyanophenyl group and a long tetradecyloxy chain. These features contribute to its mesomorphic properties, making it a subject of study in the field of liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(tetradecyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(tetradecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Reduced derivatives of the cyanophenyl group.
Hydrolysis: 4-cyanophenol and 4-(tetradecyloxy)benzoic acid.
Scientific Research Applications
4-Cyanophenyl 4-(tetradecyloxy)benzoate has several scientific research applications:
Liquid Crystals: It is used in the study of liquid crystalline phases due to its mesomorphic properties.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electro-optical properties.
Pharmaceuticals: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural features.
Polymer Chemistry: It is used in the synthesis of polymers with liquid crystalline properties
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(tetradecyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The cyanophenyl group and the long alkoxy chain contribute to the compound’s ability to self-assemble into ordered structures. These structures can exhibit various phases, such as smectic and nematic phases, depending on the temperature and other conditions. The molecular interactions involved include van der Waals forces, dipole-dipole interactions, and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-(decyloxy)benzoate
- 4-Cyanophenyl 4-(dodecyloxy)benzoate
- 4-Cyanophenyl 4-(hexadecyloxy)benzoate
Uniqueness
4-Cyanophenyl 4-(tetradecyloxy)benzoate is unique due to its specific alkoxy chain length, which influences its mesomorphic properties. Compared to similar compounds with shorter or longer alkoxy chains, it exhibits different phase transition temperatures and stability ranges. This makes it particularly useful for studying the effects of chain length on liquid crystalline behavior .
Properties
CAS No. |
194662-94-7 |
|---|---|
Molecular Formula |
C28H37NO3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-tetradecoxybenzoate |
InChI |
InChI=1S/C28H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21H,2-13,22H2,1H3 |
InChI Key |
GLSOQEUPONFCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
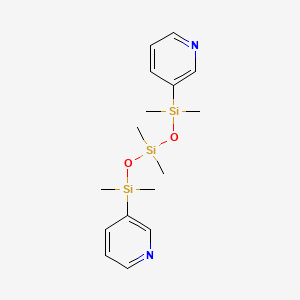
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
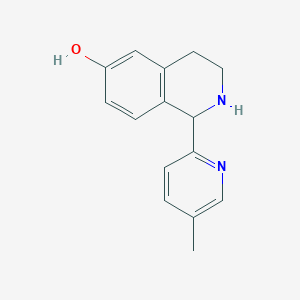
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
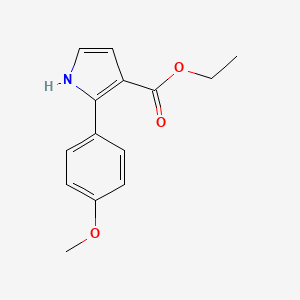

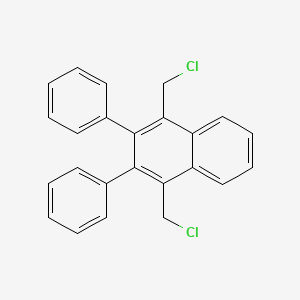
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
